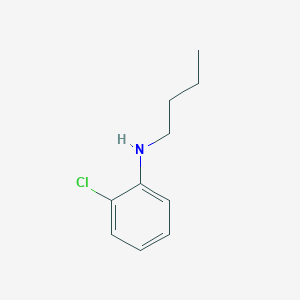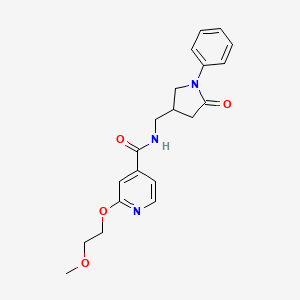
2-(2-methoxyethoxy)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyethoxy)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)isonicotinamide, also known as MMPI or Marimastat, is a synthetic compound that belongs to the class of matrix metalloproteinase inhibitors. MMPI has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor growth, invasion, and metastasis.
科学的研究の応用
PET Imaging Agents for Alzheimer's Disease
A study focused on the synthesis of carbon-11-labeled isonicotinamides, aiming to develop new potential PET (Positron Emission Tomography) agents for imaging GSK-3 enzyme in Alzheimer's disease. This research demonstrates the potential of isonicotinamide derivatives in the development of diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2017).
Antimicrobial Applications
N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives were synthesized and showed good antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting the antimicrobial potential of isonicotinamide derivatives (Ramachandran, 2017).
Cancer Research
A study on 1-(2-Methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho[2,3-d]imidazolium bromide (YM155 monobromide) revealed its role as a novel small-molecule survivin suppressant, which induces the down-regulation of survivin and exhibits potent antitumor activity. This research underscores the significance of certain isonicotinamide derivatives in developing anticancer therapies (Minematsu et al., 2009).
Organic Synthesis and Catalysis
Research into the stereoselective synthesis of isoxazolidines via copper-catalyzed alkene aminooxygenation demonstrates the utility of isonicotinamide derivatives in facilitating complex organic synthesis processes. This method provides a pathway for creating substituted isoxazolidines with excellent yields and diastereoselectivities (Karyakarte, Smith, & Chemler, 2012).
特性
IUPAC Name |
2-(2-methoxyethoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-26-9-10-27-18-12-16(7-8-21-18)20(25)22-13-15-11-19(24)23(14-15)17-5-3-2-4-6-17/h2-8,12,15H,9-11,13-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVAZAXZPCUEKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2618259.png)
![N-(4-isopropylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2618261.png)
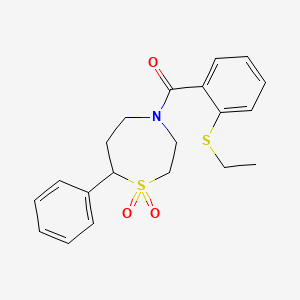
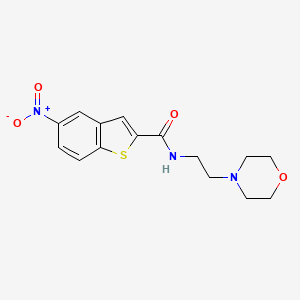
carbamoyl}propanoic acid](/img/structure/B2618265.png)
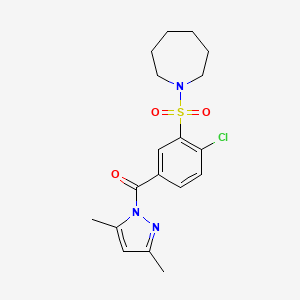
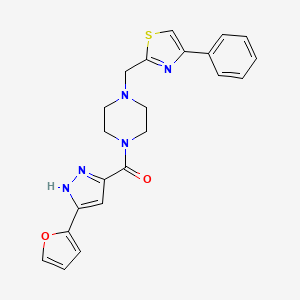

![(E)-2-amino-N-isobutyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2618272.png)
![2,6-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2618275.png)
![N~4~-(3-chlorophenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2618276.png)
![Benzo[d]thiazol-2-yl(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2618277.png)
